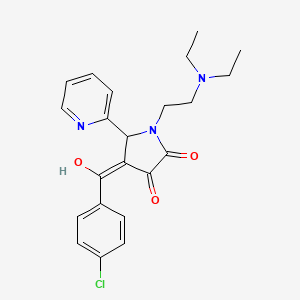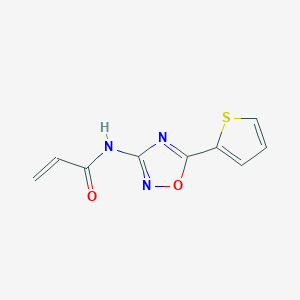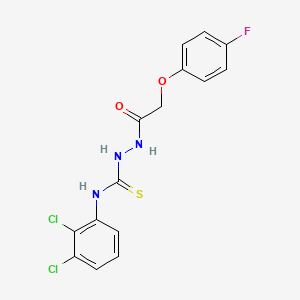![molecular formula C23H23N3O2S B2493244 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 920430-37-1](/img/structure/B2493244.png)
4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound with potential interest in various scientific fields due to its unique chemical structure. Although specific details on this exact molecule may not be widely available, related compounds have been studied for their antitumor effects, anticancer evaluations, and synthesis methodologies, indicating a broad interest in similar molecular frameworks.
Synthesis Analysis
The synthesis of compounds similar to 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves multiple steps, including ring-closing reactions, reduction reactions, and acylation reactions. These processes yield the final product with good overall yields, characterized by techniques such as 1H NMR, 13C NMR, and HR-ESI-MS to confirm their structures (H. Bin, 2015).
Molecular Structure Analysis
The molecular structure of related compounds involves complex aromatic systems with heterocyclic components such as benzimidazole and thiazole rings. These structures are often confirmed and analyzed using spectroscopic methods like NMR and mass spectrometry, ensuring the correct formation of the target molecule.
Chemical Reactions and Properties
Compounds within this chemical family participate in a variety of chemical reactions, including oxidative cyclization, which can lead to the formation of new C-N and S-N bonds at ambient temperatures. These reactions are crucial for diversifying the molecular structure and enhancing the biological activity of the compounds (Gunaganti Naresh, R. Kant, T. Narender, 2014).
Applications De Recherche Scientifique
Synthesis Process and Structural Analysis
The compound 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, related to the benzamide class, has been synthesized through various chemical reactions, such as ring-closing, reduction, and acylation, starting from commercially available materials. The product's structure has been confirmed through techniques like NMR, HR-ESI-MS, ensuring its purity and structural integrity (Bin, 2015).
Anticancer Properties
Derivatives of benzamide, including compounds structurally similar to 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, have been synthesized and shown promising anticancer properties. These compounds have been evaluated against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), displaying moderate to excellent anticancer activities. Some derivatives have shown higher efficacy than standard drugs in these evaluations, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activity
Several studies have synthesized and evaluated thiazole derivatives, closely related to 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, for their antimicrobial properties. These derivatives have shown significant inhibitory effects against various pathogenic strains, particularly Gram-positive bacterial strains and fungal strains. The antibacterial and antifungal activities of these compounds have been more pronounced in certain derivatives, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).
Propriétés
IUPAC Name |
4-butoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-3-4-12-28-20-10-8-17(9-11-20)22(27)24-19-7-5-6-18(13-19)21-14-26-16(2)15-29-23(26)25-21/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJOXRLBXLIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)






![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)